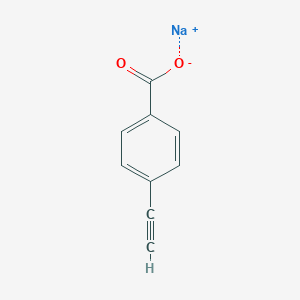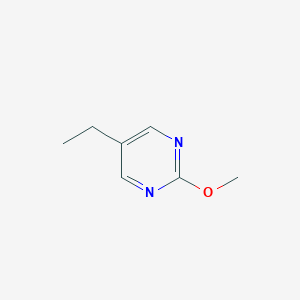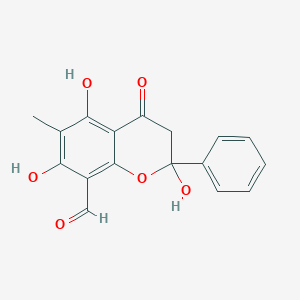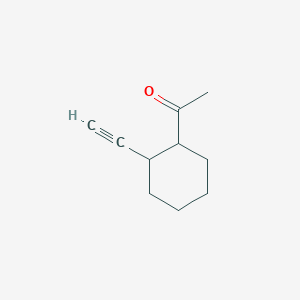![molecular formula C18H21BO2 B114917 2-([1,1'-联苯]-4-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷 CAS No. 144432-80-4](/img/structure/B114917.png)
2-([1,1'-联苯]-4-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
“2-([1,1’-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a biphenyl group, which is two phenyl rings connected by a single bond . The compound also contains a dioxaborolane group, which is a type of organoboron compound.
Synthesis Analysis
The synthesis of such compounds often involves reactions like the Suzuki-Miyaura coupling , which is a type of cross-coupling reaction used to synthesize biphenyl compounds. The reaction typically involves a palladium catalyst and a boronic acid or boronic ester .
Molecular Structure Analysis
The molecular structure of “2-([1,1’-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the planarity and rigidity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, it could participate in Friedel-Crafts alkylation reactions , which involve the substitution of a hydrogen atom on an aromatic ring with an alkyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-([1,1’-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact molecular structure. Biphenyl compounds generally have high melting points and are stable due to the delocalization of π-electrons across the two phenyl rings .
科学研究应用
Organic Synthesis
4-Biphenylboronic acid pinacol ester: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Drug Delivery Systems
The compound has been utilized to modify hyaluronic acid structurally, creating a reactive oxygen species (ROS)-responsive drug delivery system . This system can encapsulate drugs like curcumin to form nanoparticles that release the drug rapidly in a ROS environment, which is beneficial for treating diseases like periodontitis.
Dental Therapeutics
In the field of dental therapeutics, 4-Biphenylboronic acid pinacol ester -functionalized nanoparticles have shown promise in targeting periodontal diseases . These nanoparticles can enhance cellular uptake and exhibit anti-inflammatory and anti-oxidative stress functions, offering a potential advancement in dental medicine.
Pharmaceutical Intermediates
As an intermediate, this compound is crucial in the pharmaceutical industry. It serves as a building block for various drug molecules, aiding in the development of new medications with improved efficacy and safety profiles .
未来方向
作用机制
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
4-Biphenylboronic acid pinacol ester is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Biphenylboronic acid pinacol ester is used, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of 4-Biphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to synthesize various organic compounds .
Action Environment
The action of 4-Biphenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the environment . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDKQKNJWVIPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475311 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
144432-80-4 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-biphenylboronic acid pinacol ester used as a model compound in this study?
A1: The researchers used 4-biphenylboronic acid pinacol ester as a model compound to investigate the effect of pyridine on copper-mediated radiofluorination reactions. This compound likely served as a suitable model due to its availability and its structure, which is representative of arylboronic acid pinacol esters. The study aimed to understand how pyridine addition influenced the radiochemical conversion of these esters to their corresponding [18F]fluoroarenes.
Q2: What was the key finding regarding the impact of pyridine on the radiofluorination of 4-biphenylboronic acid pinacol ester?
A2: The study demonstrated that adding small amounts of pyridine to the reaction mixture significantly improved the radiochemical yields of [18F]fluoroarenes from their corresponding arylboronic acid pinacol esters. [] Specifically, using 4-biphenylboronic acid pinacol ester as a model, the researchers observed up to a 20% increase in radiochemical conversion under optimized reaction conditions, highlighting pyridine's beneficial role in enhancing the efficiency of this radiofluorination method. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





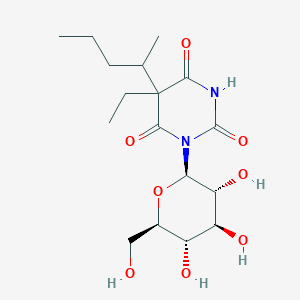
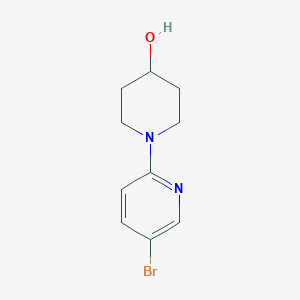
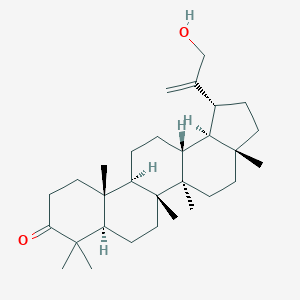
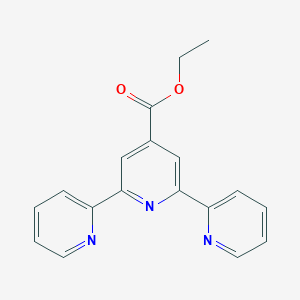
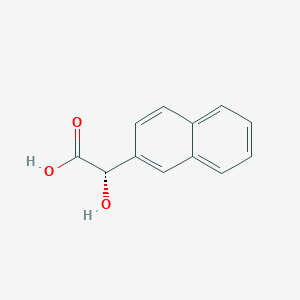

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
